molecular formula C5H2Cl2OS B3061211 4-Chlorothiophene-2-carbonyl chloride CAS No. 66039-95-0

4-Chlorothiophene-2-carbonyl chloride

Cat. No.: B3061211
CAS No.: 66039-95-0
M. Wt: 181.04 g/mol
InChI Key: LRSUMIDCSTUMHW-UHFFFAOYSA-N
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Description

4-Chlorothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2OS and a molecular weight of 181.03 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of both a chlorine atom and a carbonyl chloride group attached to the thiophene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorothiophene-2-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 2-chlorothiophene-5-formic acid with sulfur oxychloride in the presence of a non-polar solvent such as tetracol phenixin . The reaction is typically carried out under an inert gas atmosphere (e.g., nitrogen or argon) to prevent moisture sensitivity. The reaction mixture is maintained at a temperature below 0°C initially, followed by a gradual increase to reflux conditions for 1-3 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent control of reaction conditions and purification steps ensures the high purity of the final product .

Comparison with Similar Compounds

  • 5-Chlorothiophene-2-carbonyl chloride
  • 2-Chlorothiophene-5-carbonyl chloride
  • 4-Bromothiophene-2-carbonyl chloride

Comparison: 4-Chlorothiophene-2-carbonyl chloride is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of selectivity and efficiency in certain synthetic routes .

Properties

IUPAC Name

4-chlorothiophene-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2OS/c6-3-1-4(5(7)8)9-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSUMIDCSTUMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579220
Record name 4-Chlorothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66039-95-0
Record name 4-Chlorothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.63 g (10.0 mmoles) of 4-chloro-2-thiophenecarboxylic acid (prepared according to Iriarte, J., et al., J. Het. Chem. 13:393 (1976)) was dissolved in 10 ml of thionyl chloride and heated to reflux. After refluxing for 1.5 hours excess thionyl chloride was evaporated, leaving 1.88 g of crude 4-chloro-2-thiophenecarbonyl chloride as a dark brown oil. This acid chloride was dissolved in 10 ml of N,N-dimethylformamide and slowly added to a cooled (ice-water) 40 ml N,N-dimethylformamide solution of 1.75 g (8.33 mmoles) 5-chloro-2-oxindole-1-carboxamide and 3.05 g (25.0 mmoles) of 4-(N,N-dimethylamino)pyridine. The reaction was complete in 1 hour. The mixture was poured into 100 ml of 1N hydrochloric acid causing a precipitate to form. The crude solid was filtered, dried and recrystallized to give 1.89 g (5.3 mmoles, 64% yield) of title compound as yellow needles, m.p. 212°-214° C. (2-butanone).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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